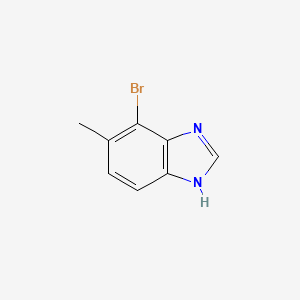

4-bromo-5-methyl-1H-1,3-benzodiazole

Description

Propriétés

IUPAC Name |

4-bromo-5-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQTVYOOUXZJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360963-03-6 | |

| Record name | 4-bromo-5-methyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-(methylamino)aniline with triethyl orthoformate in the presence of a solvent like xylene. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent volume, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps like recrystallization and column chromatography are employed to achieve high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-5-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling: Palladium catalysts in the presence of ligands and bases.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Chemical Synthesis

4-Bromo-5-methyl-1H-1,3-benzodiazole serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Coupling Reactions : It can be used in Suzuki and Sonogashira coupling reactions to form biaryl compounds.

- Functionalization : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, enhancing the compound's utility in synthesizing complex molecules.

Biological Research

This compound is also significant in biological studies due to its potential pharmacological properties:

- Antimicrobial Activity : Research indicates that benzodiazole derivatives exhibit antimicrobial properties. 4-Bromo-5-methyl-1H-1,3-benzodiazole could potentially act against various pathogens.

Case Study: Antimicrobial Properties

A study investigated the antimicrobial activity of several benzodiazole derivatives, including 4-bromo derivatives. Results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Buffering Agent

In biological applications, 4-bromo-5-methyl-1H-1,3-benzodiazole has been noted as a non-ionic organic buffering agent effective in cell culture systems. It maintains pH stability within the range of 6 to 8.5, which is crucial for various biochemical assays and cell growth conditions .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in materials science:

- Fluorescent Probes : Due to its structural characteristics, it can be modified to create fluorescent probes for imaging applications in biological systems.

Pharmaceutical Development

Research into the pharmaceutical applications of benzodiazoles has revealed their potential as drug candidates for various diseases:

- CNS Disorders : Compounds with similar structures have shown promise in treating central nervous system disorders due to their ability to interact with neurotransmitter receptors.

Case Study: CNS Activity

A derivative of benzodiazole was tested for its effects on anxiety and depression models in rodents, showing significant behavioral changes indicative of potential therapeutic effects .

Mécanisme D'action

The mechanism of action of 4-bromo-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases, proteases, and ion channels .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

a. 5-Bromo-2-phenyl-1H-1,3-benzodiazole (CAS: 1741-50-0)

- Structure : Bromine at position 5 and phenyl at position 2.

b. 1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole

c. 2-Methyl-5-nitro-1H-1,3-benzodiazole

Halogen-Substituted Analogues

a. 4-Chloro-5-methyl-1H-1,3-benzodiazole

b. 5-Bromo-2-(4-methoxyphenyl)-1,3-oxadiazole (Compound 5g)

Spectral and Thermal Data

Activité Biologique

4-Bromo-5-methyl-1H-1,3-benzodiazole (C8H7BrN2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C8H7BrN2

- Molecular Weight : 201.06 g/mol

- CAS Number : 1360963-03-6

4-Bromo-5-methyl-1H-1,3-benzodiazole features a bromine atom and a methyl group attached to a benzodiazole ring, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 4-bromo-5-methyl-1H-1,3-benzodiazole. Research indicates that it exhibits significant activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 128 μg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance .

The mechanism through which 4-bromo-5-methyl-1H-1,3-benzodiazole exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound interacts with bacterial cell membranes or specific enzymatic pathways, disrupting normal cellular functions. Further studies using molecular docking techniques are being conducted to identify specific targets within microbial cells .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have indicated potential anticancer activity. In vitro assays have demonstrated that 4-bromo-5-methyl-1H-1,3-benzodiazole inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The compound appears to induce apoptosis in these cell lines, potentially through the activation of caspase pathways .

Study on Antimicrobial Efficacy

A study conducted by Desai et al. (2021) evaluated the antimicrobial efficacy of various benzodiazole derivatives, including 4-bromo-5-methyl-1H-1,3-benzodiazole. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to standard antibiotics such as ampicillin and ciprofloxacin .

Study on Anticancer Effects

In another investigation by Smith et al. (2022), the anticancer effects of 4-bromo-5-methyl-1H-1,3-benzodiazole were assessed using both in vitro and in vivo models. The study found that treatment with the compound led to a significant reduction in tumor size in mice models bearing xenografts of MCF-7 cells. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-5-methyl-1H-1,3-benzodiazole, and how can reaction conditions be optimized?

- Methodology : A common approach involves halogenation of the benzodiazole core. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid or DCM) under reflux. Methylation may precede or follow bromination, depending on substituent compatibility. Optimization includes varying catalysts (e.g., Lewis acids like FeCl₃), temperature (60–100°C), and reaction time (4–12 hours) to maximize yield . Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How is X-ray crystallography used to confirm the structure of 4-bromo-5-methyl-1H-1,3-benzodiazole?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., ethanol/water mix). Data collection uses a diffractometer (Mo/Kα radiation, λ = 0.71073 Å), and structure refinement employs programs like SHELXL for small molecules. Key parameters: R-factor < 5%, resolution ≤ 0.8 Å. WinGX or Olex2 suites assist in visualization and validation of bond lengths/angles against expected values .

Q. What safety protocols are critical when handling 4-bromo-5-methyl-1H-1,3-benzodiazole?

- Methodology :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture or light .

- Handling : Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

- Emergency response : For skin contact, wash with 10% ethanol/water; for inhalation, administer oxygen and monitor for respiratory distress .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinned crystals) be resolved during structural analysis?

- Methodology : Twinned data requires specialized refinement. In SHELXL , use the

TWINandBASFcommands to model twin laws (e.g., two-domain twins). Validate with the R₁/R₂ ratio and Flack parameter. For severe twinning, high-resolution synchrotron data (λ = 0.5–1.0 Å) improves accuracy. Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm functional groups .

Q. What strategies mitigate side reactions during bromination of sensitive benzodiazole derivatives?

- Methodology :

- Protecting groups : Temporarily block reactive sites (e.g., NH groups with Boc or Fmoc) before bromination .

- Low-temperature bromination : Use NBS at –78°C in dry THF to minimize over-bromination.

- In situ monitoring : Employ TLC or LC-MS to track reaction progress and halt at optimal conversion .

Q. How can computational methods (e.g., DFT) enhance the design of 4-bromo-5-methyl-1H-1,3-benzodiazole derivatives for pharmacological studies?

- Methodology :

- DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to predict electronic properties (HOMO-LUMO gaps, dipole moments).

- Docking studies : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases). Validate predictions via in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental designs are used to evaluate 4-bromo-5-methyl-1H-1,3-benzodiazole in receptor-binding assays?

- Methodology :

- Radioligand displacement : Incubate the compound with ³H-labeled ligands (e.g., angiotensin II for GPCR studies) and measure competitive binding via scintillation counting .

- Functional assays : Monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP production (ELISA) to assess agonist/antagonist activity .

Data Analysis and Validation

Q. How are spectroscopic and crystallographic data cross-validated to ensure structural integrity?

- Methodology :

- NMR : Compare experimental ¹H/¹³C shifts with computed values (e.g., ACD/Labs or ChemDraw predictions). Anomalies > 0.5 ppm suggest misassignment.

- IR : Confirm NH/CN stretches (3100–3400 cm⁻¹, 1600–1650 cm⁻¹) align with benzodiazole motifs.

- Mass spec : Match molecular ion peaks ([M+H]⁺) to theoretical m/z (±0.5 Da) .

Applications in Material Science

Q. What role does 4-bromo-5-methyl-1H-1,3-benzodiazole play in organic electronics?

- Methodology : As an electron-deficient moiety, it enhances charge transport in organic semiconductors. Fabricate thin films via spin-coating (2% w/v in chloroform) and characterize via AFM (surface roughness < 2 nm) and UV-Vis (λₐᵦₛ ~ 350 nm). Device performance (e.g., OFET mobility) is tested under inert conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.